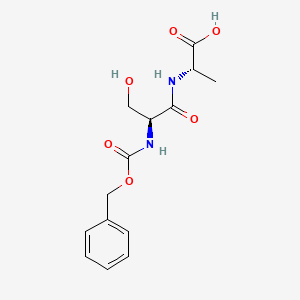

Z-Ser-Ala-OH

Overview

Description

Z-Ser-Ala-OH is a peptide compound that is often used in research and development . It is also known as (2S)-2- [ ((2S)-2- { [ (benzyloxy)carbonyl]amino}propanoyl)amino]propanoic acid .

Synthesis Analysis

The synthesis of this compound involves peptide synthesis methods . The initial interaction of BOC-Ala-OSu and CF3COOH-Val-Gly-OH was used to synthesize the tripeptide with sequence BOC-Ala-Val-Gly-OH. The tripeptide resulting from treatment with Z2LysOSu .

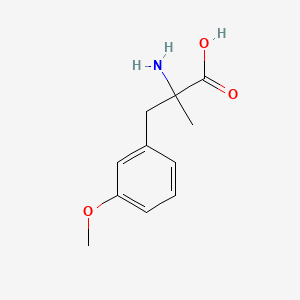

Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O6 . Its average mass is 310.30300 Da . The structure of this peptide compound can be analyzed using nuclear magnetic resonance (NMR) spectra .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the synthesis of peptides containing polyfunctional amino acids is a complex practical task .

Scientific Research Applications

Metal Ion Binding

Z-Ser-Ala-OH and its derivatives, such as Z-L-Ala-L-SerN(Me)OH, demonstrate notable capabilities in binding metal ions. Studies have shown their interactions with various metal ions like Fe(III), Al(III), Ni(II), Cu(II), and Zn(II), emphasizing the potential for applications in metal ion sequestration and analysis. The research indicates that the Z-protected derivatives can coordinate as simple monohydroxamates, forming [O, O] chelated hydroxamate species with certain metal ions (Buglyó et al., 2016).

Enzyme Activity and Mutant Studies

Research involving the Ser- and Ala-137 mutants of human copper-zinc superoxide dismutase (Cu,ZnSOD) has provided insights into the enzyme's structural and activity profile. This study helps to understand the impact of amino acid residues on enzyme functionality, which can be applied in designing enzymes for specific tasks (Banci et al., 1990).

Synthesis of Peptides

This compound plays a role in the synthesis of peptides. Studies have demonstrated its use in the enzymatic synthesis of dipeptides, such as Z-Ala-Phe-OH. This contributes to the development of methods for producing peptides that have applications in medicine and the food industry (Ungaro et al., 2015).

Protein Z-dependent Protease Inhibition

Research has shown the involvement of this compound related structures in the inhibition mechanisms of protein Z-dependent protease inhibitors. This research is essential for understanding blood coagulation processes and developing anticoagulant therapies (Rezaie et al., 2005).

Photocatalysis and SERS Applications

Studies on surface-enhanced Raman scattering (SERS) have involved this compound related structures. Research on ZnO:Al nanoneedles decorated with Ag nanoparticles, where ZnO can be synthesized from Zn precursors like Zn(Ser)2, suggests potential applications in SERS for chemical and medical analysis (Chang et al., 2020).

Future Directions

Mechanism of Action

Target of Action

Z-Ser-Ala-OH, a dipeptide, is likely to interact with a variety of targets in the body. The primary targets could be proteases , particularly serine proteases . These enzymes degrade a wide range of proteins and play vital roles in various biological processes . The interaction of this compound with these targets can influence their activity and subsequently affect the physiological processes they are involved in.

Biochemical Pathways

This compound, being a dipeptide, could potentially be involved in protein synthesis and degradation pathways. It might also play a role in the regulation of amino acid metabolism . For instance, it could influence the biosynthesis of 5-aminolevulinic acid (ALA) , an intermediate in the heme synthesis pathway . .

Pharmacokinetics

It might be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys

Result of Action

Given its potential interaction with serine proteases, it could influence various cellular processes regulated by these enzymes, such as protein degradation, cell signaling, and immune responses

Properties

IUPAC Name |

2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPKWOHWTBYMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318670 | |

| Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24787-87-9 | |

| Record name | NSC333744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)